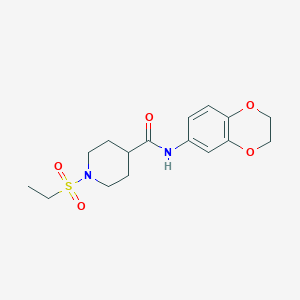![molecular formula C8H7N5O2 B5504481 2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]pyridine](/img/structure/B5504481.png)
2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a 3-nitro-1H-1,2,4-triazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]pyridine typically involves the reaction of 3-nitro-1H-1,2,4-triazole with a pyridine derivative. One common method includes the use of 1-amino-3-nitro-1H-1,2,4-triazole, which reacts with a pyridine derivative under specific conditions to form the desired compound . The reaction conditions often involve the use of solvents such as dimethylformamide or acetonitrile and catalysts like dibromisocyanuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings .
化学反应分析
Types of Reactions
2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives.
科学研究应用
2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting bacterial and fungal infections.
Materials Science: The compound is explored for its potential use in the development of energetic materials due to its high nitrogen content and stability.
Biological Research: It serves as a probe in biochemical assays to study enzyme interactions and inhibition.
Industrial Applications: Used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]pyridine involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to inhibition of enzyme activity or disruption of cellular processes . The triazole ring can also form hydrogen bonds and π-π interactions with biological macromolecules, enhancing its binding affinity and specificity .
相似化合物的比较
Similar Compounds
3-nitro-1H-1,2,4-triazole: A precursor in the synthesis of 2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]pyridine.
2-(1H-1,2,4-triazol-1-yl)pyridine: Lacks the nitro group, resulting in different chemical and biological properties.
4-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidine: Similar structure but with a pyrimidine ring instead of pyridine, leading to different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both a nitro group and a triazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
属性
IUPAC Name |
2-[(3-nitro-1,2,4-triazol-1-yl)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2/c14-13(15)8-10-6-12(11-8)5-7-3-1-2-4-9-7/h1-4,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJFLRUBBAMBON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=NC(=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}-1,3-thiazol-2-amine](/img/structure/B5504422.png)
![ETHYL 2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETATE](/img/structure/B5504428.png)
![1-[(4-methoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine](/img/structure/B5504434.png)

![N-[(5-ethyl-2-pyridinyl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5504454.png)
![2-[(2-fluorobenzylidene)amino]phenol](/img/structure/B5504459.png)


![(3R*,4R*)-1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5504479.png)
![2-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B5504497.png)

![N-(2-methylphenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B5504512.png)
![3-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5504515.png)
